molecular formula C7H8ClN3O2 B13288724 4-Chloro-6-(oxetan-3-yloxy)pyrimidin-5-amine

4-Chloro-6-(oxetan-3-yloxy)pyrimidin-5-amine

Cat. No.: B13288724
M. Wt: 201.61 g/mol
InChI Key: JQJOCTGHDCSPSZ-UHFFFAOYSA-N
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Description

4-Chloro-6-(oxetan-3-yloxy)pyrimidin-5-amine is a chemical compound with the molecular formula C7H8ClN3O2

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4,6-dichloropyrimidine with oxetan-3-ol under basic conditions to yield the desired product . The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for 4-Chloro-6-(oxetan-3-yloxy)pyrimidin-5-amine are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(oxetan-3-yloxy)pyrimidin-5-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Ring-Opening Reactions: The oxetane ring can be opened under acidic or basic conditions to form linear compounds.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or primary amines in solvents such as ethanol or DMF.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of substituted pyrimidines.

    Oxidation: Formation of pyrimidine oxides.

    Reduction: Formation of pyrimidine amines.

Scientific Research Applications

4-Chloro-6-(oxetan-3-yloxy)pyrimidin-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-6-(oxetan-3-yloxy)pyrimidin-5-amine involves its interaction with specific molecular targets. In biological systems, it can bind to nucleic acids, interfering with their function. This binding can inhibit the replication of viruses or the proliferation of cancer cells. The oxetane ring is known to enhance the compound’s stability and bioavailability, making it a promising candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-5-(oxetan-3-yloxy)pyrimidine
  • 6-Chloro-4-(oxetan-3-yloxy)pyrimidine
  • 4-Chloro-6-(oxetan-3-yloxy)pyrimidine-5-carboxamide

Uniqueness

4-Chloro-6-(oxetan-3-yloxy)pyrimidin-5-amine is unique due to the specific positioning of the oxetane ring and the chlorine atom on the pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it more effective in certain applications compared to its analogs .

Properties

Molecular Formula

C7H8ClN3O2

Molecular Weight

201.61 g/mol

IUPAC Name

4-chloro-6-(oxetan-3-yloxy)pyrimidin-5-amine

InChI

InChI=1S/C7H8ClN3O2/c8-6-5(9)7(11-3-10-6)13-4-1-12-2-4/h3-4H,1-2,9H2

InChI Key

JQJOCTGHDCSPSZ-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)OC2=C(C(=NC=N2)Cl)N

Origin of Product

United States

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